Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-
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Overview
Description
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.2]octane framework, which includes a carboxaldehyde group at the 5th position, a methyl group at the 4th position, and an isopropyl group at the 1st position. The compound’s molecular formula is C13H20O, and it is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: Formation of bicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: Lacks the methyl and isopropyl groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Has a different bicyclic framework.
Bicyclo[2.2.2]oct-2-ene: Lacks the carboxaldehyde group .
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and isopropyl groups can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
36208-59-0 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
PDSPBIIMJJPMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(CC1C=O)(C=C2)C |
Origin of Product |
United States |
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